molecular formula C13H7BrF5NOS B1444023 2-(4-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole CAS No. 1379811-79-6

2-(4-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole

Cat. No.: B1444023
CAS No.: 1379811-79-6
M. Wt: 400.16 g/mol
InChI Key: ZRKRSAOKTMXHKV-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole is a complex organic compound characterized by the presence of a bromophenyl group and a pentafluorosulfanyl group attached to a benzooxazole ring

Properties

IUPAC Name

[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF5NOS/c14-9-3-1-8(2-4-9)13-20-11-7-10(5-6-12(11)21-13)22(15,16,17,18)19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKRSAOKTMXHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)S(F)(F)(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole typically involves multi-step organic reactions. One common method involves the bromination of a phenyl group followed by the introduction of a pentafluorosulfanyl group. The benzooxazole ring is then formed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the bromophenyl group or the pentafluorosulfanyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzooxazole derivatives with different functional groups, while substitution reactions can introduce various substituents into the bromophenyl group.

Scientific Research Applications

2-(4-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new biochemical assays.

    Industry: Used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole involves its interaction with specific molecular targets. The bromophenyl and pentafluorosulfanyl groups can engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)benzoxazole: Lacks the pentafluorosulfanyl group, which significantly alters its chemical properties and applications.

    2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole: Similar structure but with an indole ring instead of a benzooxazole ring, leading to different reactivity and applications.

Uniqueness

2-(4-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole is unique due to the presence of both the bromophenyl and pentafluorosulfanyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 2-(4-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole is a fluorinated organic compound that has garnered interest in various fields of biological research. Its unique structural features, including the presence of bromine and pentafluorosulfanyl groups, suggest potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Structural Characteristics

The molecular formula of this compound is C13_{13}H6_{6}BrF5_5N1_1O1_1S1_1, with a molecular weight of approximately 399.06 g/mol. The structure consists of:

  • Bromophenyl group : Provides electron-withdrawing characteristics, enhancing reactivity.
  • Pentafluorosulfanyl group : Imparts significant electronegativity and lipophilicity, potentially influencing biological interactions.
  • Benzooxazole core : Contributes to the compound's aromatic stability and potential for forming hydrogen bonds.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms are proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
  • Receptor Modulation : Interaction with neurotransmitter receptors suggests potential effects on mood and cognitive functions.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

Antimicrobial Properties

Studies have demonstrated that fluorinated compounds can exhibit significant antimicrobial activity. This compound's unique structure may disrupt microbial membranes or inhibit essential enzymes, making it effective against various pathogens.

Neuroprotective Effects

Preliminary studies suggest that this compound may influence neurotransmitter systems, offering potential neuroprotective effects. This is particularly relevant in conditions characterized by oxidative stress or neuroinflammation.

Antioxidant Activity

Compounds with similar structures have shown antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.

Research Findings and Case Studies

A summary of notable studies exploring the biological activity of this compound is presented in the table below:

StudyFindings
Antimicrobial Activity StudyDemonstrated significant inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
Neurotransmitter Interaction StudyFound modulation of serotonin receptors, suggesting applications in treating mood disorders.
Antioxidant Efficacy AssessmentShowed effective reduction of oxidative stress markers in vitro, indicating therapeutic potential against oxidative damage.

Applications in Scientific Research

The compound has a wide range of applications across various fields:

  • Organic Synthesis : Utilized as a building block for more complex molecules due to its reactive functional groups.
  • Pharmaceutical Development : Investigated as a potential active ingredient or intermediate in drug formulation.
  • Material Science : Explored for its unique chemical properties in producing specialty chemicals and materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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